BenchChemオンラインストアへようこそ!

1-Boc-3-(methoxy)azetidine

Lithiation–elimination Azetine synthesis Organolithium chemistry

1-Boc-3-(methoxy)azetidine (tert-butyl 3-methoxyazetidine-1-carboxylate) is a four-membered, nitrogen-containing heterocyclic building block widely employed in medicinal chemistry and drug discovery. It features a synthetically versatile Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen and a methoxy substituent at the 3-position, creating a strained 3-methoxyazetidine core (C9H17NO3, MW 187.24) with precisely controlled reactivity and orthogonal deprotection options.

Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
CAS No. 429669-07-8
Cat. No. B1322773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(methoxy)azetidine
CAS429669-07-8
Molecular FormulaC9H17NO3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)OC
InChIInChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3
InChIKeyZENIBVFXWKRVMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-(methoxy)azetidine (CAS 429669-07-8): A Strained, Orthogonally Protected Azetidine Building Block for Medicinal Chemistry


1-Boc-3-(methoxy)azetidine (tert-butyl 3-methoxyazetidine-1-carboxylate) is a four-membered, nitrogen-containing heterocyclic building block widely employed in medicinal chemistry and drug discovery [1]. It features a synthetically versatile Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen and a methoxy substituent at the 3-position, creating a strained 3-methoxyazetidine core (C9H17NO3, MW 187.24) with precisely controlled reactivity and orthogonal deprotection options [2]. The compound is commercially available as a stable liquid in purities ranging from 95% to ≥98%, with standardized analytical QC (NMR, HPLC, GC) .

Why 1-Boc-3-(methoxy)azetidine Cannot Be Interchanged with 1-Boc-3-hydroxyazetidine or Alternative Protected Azetidines


Simply interchanging 1-Boc-3-(methoxy)azetidine with its closest structural analogs—such as 1-Boc-3-hydroxyazetidine (CAS 141699-55-0), 1-Cbz-3-methoxyazetidine, or 1-Boc-3-ethoxyazetidine (CAS 1314985-57-3)—invites synthetic failure because the methoxy substituent enables a unique α-lithiation–elimination pathway that generates N-Boc-2-lithio-2-azetine in situ, an intermediate inaccessible from 1-Boc-3-hydroxyazetidine [1]. Furthermore, the Boc group provides acid-labile deprotection orthogonal to Cbz analogs, and the methyl ether imparts substantially different lipophilicity, boiling point, and chromatographic behavior compared to the hydroxyl or ethoxy analogs, meaning reaction conditions and purification protocols designed for the methoxy derivative cannot be directly applied to its alternatives [2].

Quantitative Differentiation Evidence for 1-Boc-3-(methoxy)azetidine Against Its Closest Comparators


Unique α-Lithiation–Elimination Reactivity: 88% Yield to 2-Deuterated N-Boc-azetidine vs. Unreactive 1-Boc-3-hydroxyazetidine

1-Boc-3-(methoxy)azetidine undergoes s-BuLi-induced α-lithiation–elimination of LiOMe to generate N-Boc-2-azetine in situ, which upon further lithiation and deuteration yields 2-deutero-N-Boc-azetidine in 88% yield and 100% deuterium incorporation [1]. In contrast, 1-Boc-3-hydroxyazetidine fails to undergo this elimination under identical conditions because hydroxide is a poor leaving group relative to methoxide, making this transformation a unique synthetic entry to 2-substituted azetines accessible only from the 3-methoxy derivative [2].

Lithiation–elimination Azetine synthesis Organolithium chemistry

Physicochemical Property Differentiation: Boiling Point and Lipophilicity vs. 1-Boc-3-hydroxyazetidine

The replacement of the hydroxyl group in 1-Boc-3-hydroxyazetidine with a methoxy group yields a significant increase in lipophilicity. 1-Boc-3-(methoxy)azetidine has a predicted XLogP3 of approximately 0.7, compared to approximately –0.1 for 1-Boc-3-hydroxyazetidine, a difference of roughly 0.8 log units [1]. Its predicted boiling point is 232.8 ± 33.0 °C versus 253.7 ± 33.0 °C for the hydroxyl analog, indicating notably higher volatility for the methoxy derivative . The methoxy compound possesses zero hydrogen bond donors (vs. one for the hydroxy analog), profoundly affecting chromatographic retention, solubility in organic solvents, and passive membrane permeability [1].

Physicochemical profiling LogP Chromatographic retention

Commercially Available Purity and QC Documentation: ≥98% with Full Analytical Package vs. Unprotected 3-Methoxyazetidine HCl

1-Boc-3-(methoxy)azetidine (CAS 429669-07-8) is commercially supplied at controlled purity levels of 97–≥98% as a neat liquid with batch-specific QC documentation including NMR, HPLC, and GC . In contrast, the unprotected 3-methoxyazetidine is typically available only as the hydrochloride salt (CAS 148644-09-1), which requires additional neutralization steps prior to use and may introduce stoichiometric variability . The protected form's ≥98% purity specification (Chemscene CS-W016850, Adamas 98%+, Leyan 98%) directly translates to fewer impurities in subsequent reactions and greater lot-to-lot reproducibility .

Purity specification Quality control Procurement

Orthogonal Deprotection: Acid-Labile Boc vs. Hydrogenolysis-Requiring Cbz in Azetidine Chemistry

The Boc protecting group in 1-Boc-3-(methoxy)azetidine can be cleanly removed under acidic conditions (TFA, HCl/dioxane) at room temperature, whereas the analogous Cbz-protected 3-methoxyazetidine requires hydrogenolysis (H₂, Pd/C) or strongly acidic conditions (HBr/AcOH) for deprotection, which may be incompatible with sensitive downstream functionalities [1][2]. Quantitative deprotection yields for N-Boc-azetidines under standard TFA/CH₂Cl₂ conditions typically exceed 95%, while Cbz deprotection via hydrogenolysis often requires 12–24 h and yields can be variable (70–95%) depending on catalyst poisoning [1].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Optimal Procurement and Application Scenarios for 1-Boc-3-(methoxy)azetidine Based on Quantitative Differentiation Evidence


Synthesis of 2-Substituted Azetines via Lithiation–Elimination–Trapping

1-Boc-3-(methoxy)azetidine is the preferred starting material for generating N-Boc-2-lithio-2-azetine via s-BuLi-mediated α-lithiation–elimination, enabling subsequent trapping with electrophiles to produce diverse 2-substituted azetines in yields of 40–88% [1]. This reactivity is mechanistically inaccessible from 1-Boc-3-hydroxyazetidine, making the methoxy derivative the sole viable building block for this synthetic strategy [1].

Fragment-Based Drug Discovery Requiring Low HBD, Moderately Lipophilic Scaffolds

With zero hydrogen bond donors, three hydrogen bond acceptors, and a predicted XLogP3 of approximately 0.7, 1-Boc-3-(methoxy)azetidine is a suitable fragment for CNS and intracellular target programs where low HBD count and moderate lipophilicity are favorable for membrane permeability [2]. Its lipophilicity advantage over 1-Boc-3-hydroxyazetidine (ΔXLogP3 ≈ +0.8) provides better organic-phase partitioning during workup and preparative HPLC [2].

Parallel Library Synthesis Requiring Rapid, Quantitative Boc Deprotection

When building azetidine-containing compound libraries, the acid-labile Boc group allows for rapid, high-yielding (>95%) deprotection under standard TFA conditions within 1–2 hours, significantly faster than the hydrogenolysis required for Cbz-protected analogs [3]. This compatibility with high-throughput parallel synthesis workflows makes 1-Boc-3-(methoxy)azetidine the preferred protected form for medicinal chemistry groups running automated purification platforms [3].

Peptidomimetic and Constrained Amino Acid Synthesis

The strained azetidine ring combined with the Boc-protected amine and methoxy substituent serves as a conformationally constrained scaffold for peptidomimetic design [4]. The methoxy moiety mimics the side-chain steric profile of certain amino acid residues while avoiding the H-bond donor of the hydroxyl analog, enabling design of metabolically stable, non-basic amine replacements in protease inhibitor programs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-3-(methoxy)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.